molecular formula C23H23NO5S B11623693 N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide

N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B11623693
M. Wt: 425.5 g/mol
InChI Key: DDIKMVZXTOCANA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide is a complex organic compound characterized by its unique structure, which includes methoxy, methylphenoxy, and sulfonyl groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: The initial step involves the formation of the acetamide backbone through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with a suitable electrophile.

    Attachment of the Methylphenoxy Group: This step involves the reaction of the intermediate with a methylphenol derivative, often facilitated by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while reduction of the sulfonyl group could produce a thiophenol derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple aromatic rings and functional groups suggests it could exhibit bioactivity, possibly as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and methoxy groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(4-methylphenoxy)acetamide:

    N-(4-methoxyphenyl)-2-(4-methylphenylsulfonyl)acetamide: Lacks the phenoxy group, which could affect its binding properties and stability.

    N-(4-methylphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide: Lacks the methoxy group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The uniqueness of N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide lies in its combination of functional groups, which confer a balance of reactivity, stability, and potential bioactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C23H23NO5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C23H23NO5S/c1-17-4-10-21(11-5-17)29-16-23(25)24(19-8-12-20(28-3)13-9-19)30(26,27)22-14-6-18(2)7-15-22/h4-15H,16H2,1-3H3

InChI Key

DDIKMVZXTOCANA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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